molecular formula C17H15NO3S B2516980 (E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide CAS No. 1428381-76-3

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide

Cat. No.: B2516980
CAS No.: 1428381-76-3
M. Wt: 313.37
InChI Key: CBTKSCHJBDIIDG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C17H15NO3S and its molecular weight is 313.37. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Biological Applications

One study detailed the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, utilizing marine and terrestrial-derived fungi for the enantioselective reduction of 2-cyano-3-(furan-2-yl) acrylamide. This process yields a compound with a CN-bearing stereogenic center, demonstrating the compound's potential in green chemistry and its biological applications, particularly in fungal-mediated enantioselective reactions (Jimenez et al., 2019).

Antiviral Research

Another significant application is in antiviral research, where a derivative was discovered to suppress the enzymatic activities of SARS coronavirus helicase. The inhibitory effect on ATP hydrolysis and double-stranded DNA unwinding assays indicates its potential as a therapeutic agent against coronaviruses, showcasing the compound's relevance in virology and pharmaceutical development (Lee et al., 2017).

Material Science and Catalysis

In material science, the compound's derivatives have been utilized in palladium-catalyzed direct alkenation of thiophenes and furans, demonstrating its role in the development of novel materials through regioselective C–H bond functionalization. This highlights its application in synthesizing mono-alkenylated products, essential for creating advanced materials and catalysts (Zhao et al., 2009).

Chemical Synthesis and Cyclization Reactions

Furthermore, the compound and its derivatives have been explored in intramolecular cyclization reactions, such as the synthesis of dihydrothiopyrano[3,4-b]furans. These reactions are crucial in organic synthesis, offering pathways to create complex heterocyclic compounds that could serve as building blocks in pharmaceuticals and agrochemicals (Pevzner, 2021).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-17(6-5-15-3-1-8-21-15)18(11-14-7-9-20-13-14)12-16-4-2-10-22-16/h1-10,13H,11-12H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTKSCHJBDIIDG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.